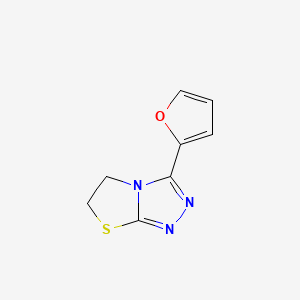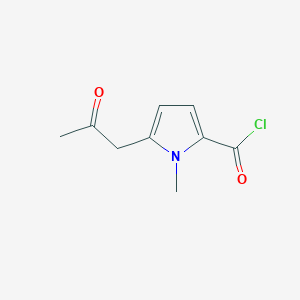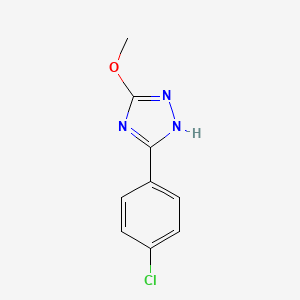
5-(4-chlorophenyl)-3-methoxy-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-5-methoxy-1H-1,2,4-triazole is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its triazole ring, which is substituted with a 4-chlorophenyl group and a methoxy group. The unique structure of 3-(4-chlorophenyl)-5-methoxy-1H-1,2,4-triazole imparts it with distinct chemical and biological properties, making it a valuable subject of study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-chlorophenyl)-5-methoxy-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzohydrazide with methoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction mixture is heated to facilitate cyclization, resulting in the formation of the triazole ring.
Industrial Production Methods: Industrial production of 3-(4-chlorophenyl)-5-methoxy-1H-1,2,4-triazole may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(4-Chlorophenyl)-5-methoxy-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of triazole oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole compounds with various functional groups.
Applications De Recherche Scientifique
3-(4-Chlorophenyl)-5-methoxy-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 3-(4-chlorophenyl)-5-methoxy-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
3-(4-Chlorophenyl)-1H-1,2,4-triazole: Lacks the methoxy group, resulting in different chemical and biological properties.
5-Methoxy-1H-1,2,4-triazole: Lacks the 4-chlorophenyl group, leading to variations in reactivity and applications.
4-Chlorophenyl-1H-1,2,4-triazole: Similar structure but without the methoxy substitution.
Uniqueness: 3-(4-Chlorophenyl)-5-methoxy-1H-1,2,4-triazole is unique due to the presence of both the 4-chlorophenyl and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination of substituents enhances its potential for diverse applications in various fields.
Propriétés
Numéro CAS |
62036-02-6 |
|---|---|
Formule moléculaire |
C9H8ClN3O |
Poids moléculaire |
209.63 g/mol |
Nom IUPAC |
5-(4-chlorophenyl)-3-methoxy-1H-1,2,4-triazole |
InChI |
InChI=1S/C9H8ClN3O/c1-14-9-11-8(12-13-9)6-2-4-7(10)5-3-6/h2-5H,1H3,(H,11,12,13) |
Clé InChI |
PCPDDVDEDOZFNL-UHFFFAOYSA-N |
SMILES canonique |
COC1=NNC(=N1)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


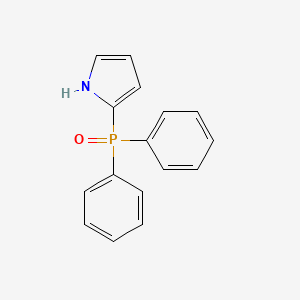
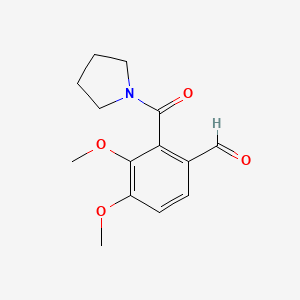
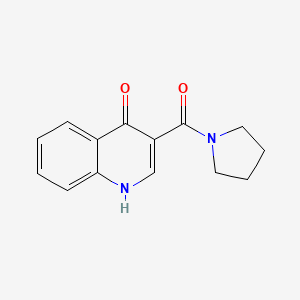

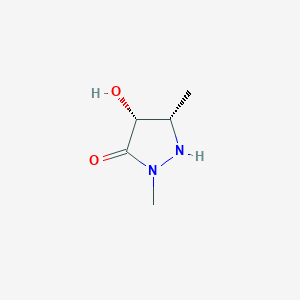
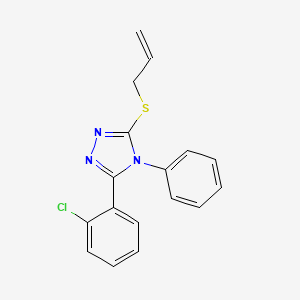
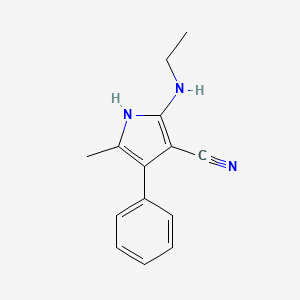
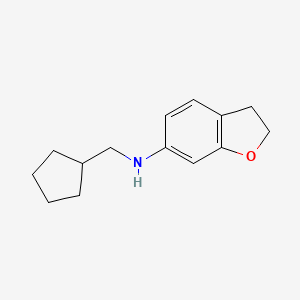
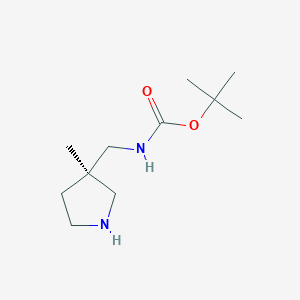
![1-{7-[(4-Methoxyphenyl)methoxy]-1-benzofuran-2-yl}ethan-1-one](/img/structure/B12890769.png)
![2-[(6-Chloro-2-methylquinolin-4-yl)sulfanyl]benzoic acid](/img/structure/B12890776.png)
